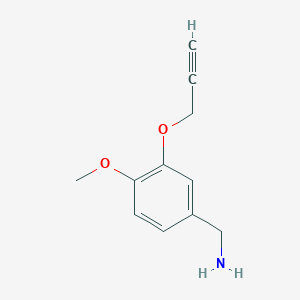
4-Chloro-6-(trifluoromethoxy)quinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(trifluoromethoxy)quinolin-3-amine is an organic compound belonging to the class of aminoquinolines This compound is characterized by the presence of a quinoline ring system substituted with a chloro group at the 4-position, a trifluoromethoxy group at the 6-position, and an amino group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethoxy)quinolin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzyl alcohols with 4-hydrocoumarins in the presence of acetic acid as a solvent and oxygen as an oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is often preferred for industrial synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(trifluoromethoxy)quinolin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The amino group at the 3-position can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Boron Reagents: Employed in the transmetalation step of the Suzuki–Miyaura coupling.
Acetic Acid and Oxygen: Used in the Friedländer synthesis as solvent and oxidant, respectively.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4-Chloro-6-(trifluoromethoxy)quinolin-3-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly for its potential anti-inflammatory and antiviral properties.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(trifluoromethoxy)quinolin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain receptors and enzymes, leading to its therapeutic effects. The compound may act by binding to the active sites of these targets, thereby inhibiting or activating their functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine: A similar compound with a different substitution pattern on the quinoline ring.
Trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones: Compounds with a similar trifluoromethoxy group but different core structures.
Uniqueness
4-Chloro-6-(trifluoromethoxy)quinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Propriétés
Formule moléculaire |
C10H6ClF3N2O |
|---|---|
Poids moléculaire |
262.61 g/mol |
Nom IUPAC |
4-chloro-6-(trifluoromethoxy)quinolin-3-amine |
InChI |
InChI=1S/C10H6ClF3N2O/c11-9-6-3-5(17-10(12,13)14)1-2-8(6)16-4-7(9)15/h1-4H,15H2 |
Clé InChI |
WTEPORVCSGJJRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


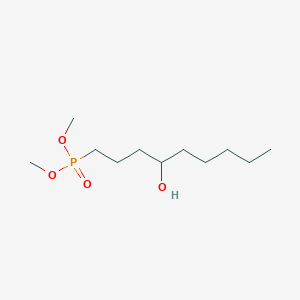


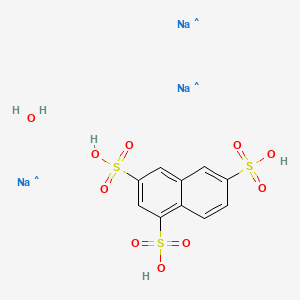
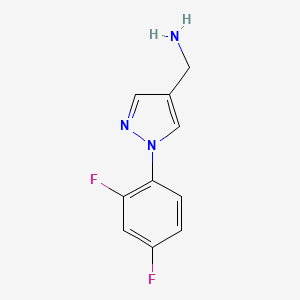
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine](/img/structure/B12826698.png)

![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-morpholin-4-ylmethanone](/img/structure/B12826714.png)
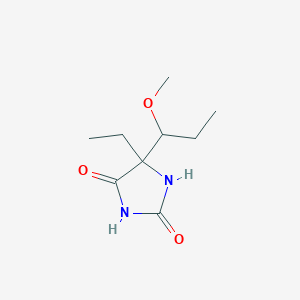
![(4-Aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12826724.png)
![6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one](/img/structure/B12826732.png)
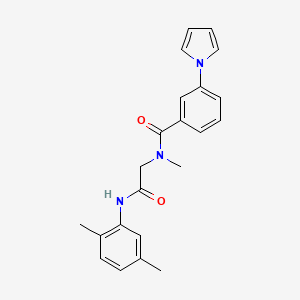
![(1S)-1-[8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride](/img/structure/B12826742.png)
